molecular formula C8H17NO2 B6300668 3,3-Bis(methoxymethyl)cyclobutan-1-amine CAS No. 2168693-38-5

3,3-Bis(methoxymethyl)cyclobutan-1-amine

Cat. No.: B6300668
CAS No.: 2168693-38-5
M. Wt: 159.23 g/mol
InChI Key: LBRBTZZLHZNIKP-UHFFFAOYSA-N
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Description

3,3-Bis(methoxymethyl)cyclobutan-1-amine is a cyclobutane-derived amine featuring two methoxymethyl substituents at the 3-position of the cyclobutane ring. Cyclobutane amines are valued in medicinal chemistry and materials science for their conformational rigidity and ability to modulate pharmacokinetic profiles.

Properties

IUPAC Name

3,3-bis(methoxymethyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-5-8(6-11-2)3-7(9)4-8/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRBTZZLHZNIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC(C1)N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methoxymethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with methoxymethyl chloride in the presence of a base to form 3,3-Bis(methoxymethyl)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methoxymethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted cyclobutan-1-amine derivatives .

Scientific Research Applications

3,3-Bis(methoxymethyl)cyclobutan-1-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3,3-Bis(methoxymethyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl groups and the amine moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Amines

The following table summarizes key parameters of 3,3-Bis(methoxymethyl)cyclobutan-1-amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Purity Key Hazards/Properties Source
This compound* C₈H₁₇NO₂ ~159.23 (estimated) Two methoxymethyl groups at C3 Not explicitly listed N/A Likely flammable (analogous to H226) Inferred
3,3-Dimethoxy-1-methylcyclobutan-1-amine C₇H₁₅NO₂ 145.2 Dimethoxy, methyl at C1 1638763-32-2 95% No hazard data reported
3-Methylcyclobutan-1-amine C₅H₁₁N 85.15 Methyl at C3 20826-77-1 ≥95% Flammable (H226)
3-(3-Chlorophenyl)cyclobutan-1-amine C₁₀H₁₂ClN 181.66 3-chlorophenyl at C3 1156296-61-5 N/A No hazard data reported
3-Methoxy-2,2-dimethylcyclobutan-1-amine C₇H₁₅NO 129.20 Methoxy, two methyl groups at C2 1384430-73-2 N/A Flammable, skin corrosion (H226, H314)
3,3-Bis(((tert-butyldimethylsilyl)oxy)methyl)cyclobutan-1-amine C₁₈H₄₁NO₂Si₂ 359.70 Silyl-protected methoxymethyl groups 130369-34-5 N/A No hazard data reported

*Note: Data for this compound are inferred from analogs.

Structural and Functional Differences

  • Substituent Effects :

    • The methoxymethyl groups in this compound likely enhance solubility in polar solvents compared to simpler analogs like 3-Methylcyclobutan-1-amine (MW 85.15 g/mol).
    • Silyl-protected derivatives (e.g., CAS 130369-34-5) are bulkier, offering steric protection for synthetic intermediates, whereas the dimethoxy variant (CAS 1638763-32-2) balances lipophilicity and metabolic stability.
  • Hazard Profile :

    • Compounds with methoxy/methyl groups (e.g., 3-Methoxy-2,2-dimethylcyclobutan-1-amine) exhibit flammability (H226) and skin corrosion risks (H314), suggesting similar precautions may apply to this compound.

Data Gaps and Research Needs

  • Experimental Properties : Collision cross-section (CCS) data for 3,3-Dimethoxy-1-methylcyclobutan-1-amine (e.g., CCS 131.8 Ų for [M+H]+) could guide HPLC/MS method development for analogs.
  • Safety Data : Direct toxicological studies for this compound are absent; extrapolation from analogs is necessary.

Biological Activity

3,3-Bis(methoxymethyl)cyclobutan-1-amine is a cyclic amine characterized by its unique cyclobutane structure and two methoxymethyl substituents at the 3-position. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activity and unique structural features that may influence its reactivity and interactions with biological targets.

The presence of methoxymethyl groups in the structure enhances steric bulk and may alter the compound's reactivity compared to simpler analogs. These groups can affect both electronic properties and sterics, which are crucial for biological interactions.

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with various enzymes and receptors, influencing biochemical pathways. Preliminary studies suggest potential interactions with histamine receptors, which could indicate a role in modulating allergic responses or other physiological processes.

Biological Activity

Research into the biological activity of this compound has focused on several key areas:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Binding AffinityPotential interaction with histamine receptors; further studies needed.
AntimicrobialRelated compounds demonstrated antibacterial activity; direct testing on this compound required.
Reactivity StudiesInteraction with electrophiles suggests potential for diverse chemical behavior in biological systems.

Case Study: Interaction with Histamine Receptors

A study examining the binding affinity of various cyclic amines indicated that structurally similar compounds could interact effectively with histamine receptors. This suggests that this compound might also possess similar properties, warranting further pharmacological exploration .

Case Study: Antimicrobial Potential

Research into related compounds has shown significant antimicrobial activity against strains such as Staphylococcus aureus. Given the structural similarities, it is hypothesized that this compound could exhibit comparable effects .

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